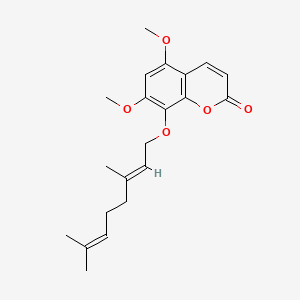
8-Geranyloxy-5,7-dimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Geranyloxy-5,7-dimethoxycoumarin is a natural geranyloxycoumarin compound . It can be extracted from the herbs of Toddalia asiatica . It has been used for research purposes .
Physical And Chemical Properties Analysis
8-Geranyloxy-5,7-dimethoxycoumarin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Isolation and Structure Elucidation : 8-Geranyloxy-5,7-dimethoxycoumarin has been isolated from various natural sources, including Toddalia asiatica, with its structure elucidated through extensive spectroscopic analysis (Wang, Xu, & Liu, 2009).
Antiproliferative and Differentiation Induction : Studies have shown the antiproliferative activity of 5,7-dimethoxycoumarin derivatives on melanoma cell lines. This compound can reduce cell proliferation, induce cell cycle arrest, and trigger differentiation processes (Alesiani et al., 2008).
Antimycobacterial Activity : Extracts containing 5,7-dimethoxycoumarin have exhibited activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Sandoval-Montemayor et al., 2012).
Cancer Preventive Potential : 5-Geranyloxy-7-methoxycoumarin, a related compound, has shown inhibitory effects on human colon cancer cell proliferation and has been suggested as a potential cancer preventive agent (Patil et al., 2013).
Cytogenetic Effects : Research into the effects of coumarin derivatives on chromosomes in human lymphocytes has provided insights into their biological activity and potential therapeutic applications (Abel & Schimmer, 1981).
Neuroprotective Effects : 5,7-Dimethoxycoumarin has been shown to have neuroprotective effects, particularly in the context of depression and acute cerebral infarction. It may inhibit monoamine oxidase-A levels and caspase-3 expression, suggesting potential therapeutic applications for neurological conditions (Yang & Wang, 2016; Ma & Wang, 2017).
Anti-Inflammatory Properties : Compounds derived from 5,7-dimethoxycoumarin have exhibited anti-inflammatory effects in various cellular models, indicating potential applications in the treatment of inflammatory conditions (Taechowisan et al., 2007).
Biological Activity of Prenyloxycoumarins : The broader family of prenyloxycoumarins, which includes 8-Geranyloxy-5,7-dimethoxycoumarin, has been studied for their diverse biological activities, including anti-tumoral, anti-inflammatory, and anti-viral effects (Curini et al., 2006).
Safety and Hazards
When handling 8-Geranyloxy-5,7-dimethoxycoumarin, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .
Relevant Papers One of the relevant papers is “New geranyloxycoumarins from Toddalia asiatica” by Fei Wang, et al . Another paper titled “Computational screening of phytocompound isolated from the plant Toddalia asiatica and Coleonema album as potential inhibitors against enzyme DPP-4 as a treatment for Type-2 Diabetes mellitus” also mentions 8-Geranyloxy-5,7-dimethoxycoumarin .
properties
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGXRHHXLABPNI-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Geranyloxy-5,7-dimethoxycoumarin | |
Q & A
Q1: What is the structural characterization of 8-geranyloxy-5,7-dimethoxycoumarin?
A1: The research paper primarily focuses on the isolation and structural elucidation of 8-geranyloxy-5,7-dimethoxycoumarin. While the molecular formula and weight are not explicitly stated, the study confirms its structure through spectroscopic analysis, including extensive NMR (Nuclear Magnetic Resonance) data. [] This information allows researchers to deduce the molecular formula and calculate the molecular weight. Unfortunately, detailed spectroscopic data is not provided in the abstract, limiting further analysis at this point.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

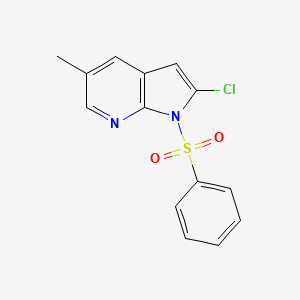
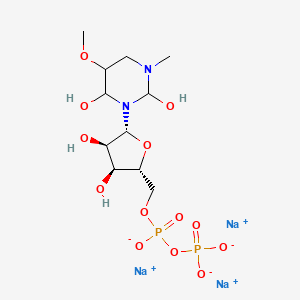
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)
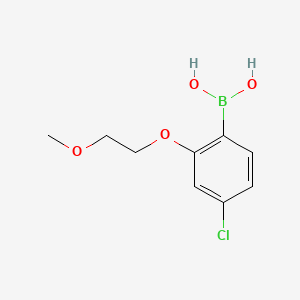
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)
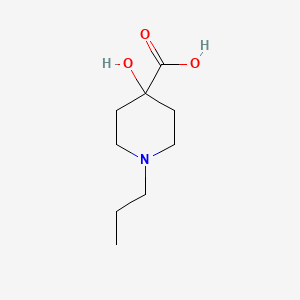
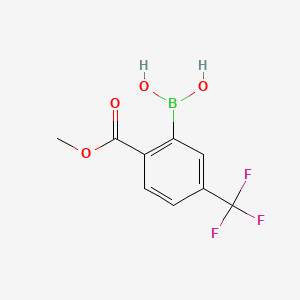
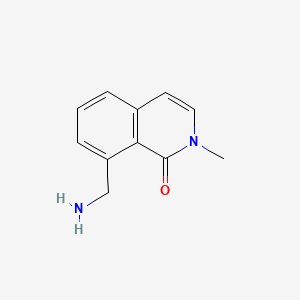
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
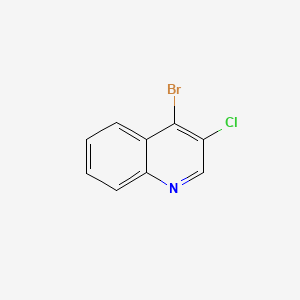
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

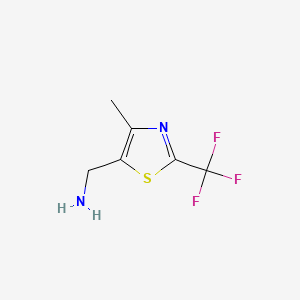
![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)